Biochemical Inactivity: Stereospecific Loss of NIK Inhibition Confirms Utility as a True Negative Control
As the (S)-enantiomer, (S)-NIK SMI1 is functionally inactive against the NIK enzyme, whereas the active (R)-enantiomer, NIK SMI1, exhibits a Ki of 0.23 ± 0.17 nM for inhibiting NIK-catalyzed hydrolysis of ATP to ADP [1]. This stereospecific requirement for activity means (S)-NIK SMI1 provides a chemically identical but biologically inert comparator, directly isolating the effect of NIK inhibition .
| Evidence Dimension | Inhibition of NIK-catalyzed ATP hydrolysis |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | NIK SMI1 (active enantiomer): Ki = 0.23 ± 0.17 nM |
| Quantified Difference | >1000-fold reduction in activity (inactive vs. active) |
| Conditions | In vitro kinase activity assay using recombinant human NIK |
Why This Matters
This data confirms the compound's essential function as a matched negative control, allowing researchers to attribute observed biological effects in NIK SMI1-treated samples directly to NIK kinase inhibition, not to the compound's chemical backbone.
- [1] Brightbill, H. D., Suto, E., Blaquiere, N., Ramaswamy, S., et al. NF-κB inducing kinase is a therapeutic target for systemic lupus erythematosus. Nature Communications 9, 179 (2018). Table 1. View Source
